

# 2-Heptynal: A Technical Overview for Research Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-Heptynal**

Cat. No.: **B160191**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Heptynal** (CAS No. 1846-67-9), a reactive aldehyde of interest in organic synthesis and potentially in the development of novel therapeutics. Due to its unsaturated nature, **2-Heptynal** offers a versatile scaffold for chemical modification. This document consolidates available data on its chemical properties, potential suppliers for research-grade material, and discusses the broader context of alkynal reactivity and the biological significance of related compounds.

## Chemical and Physical Properties

**2-Heptynal**, also known as hept-2-ynal, is an organic compound with the molecular formula C<sub>7</sub>H<sub>10</sub>O.[1][2][3] Its structure features a seven-carbon chain with a terminal aldehyde group and a carbon-carbon triple bond at the second position. This combination of functional groups makes it a reactive and versatile building block in organic chemistry.

A summary of its key physicochemical properties is presented in the table below, compiled from various chemical databases.

| Property          | Value                            | Source                                                      |
|-------------------|----------------------------------|-------------------------------------------------------------|
| Molecular Weight  | 110.15 g/mol                     | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| CAS Number        | 1846-67-9                        | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> |
| Molecular Formula | C <sub>7</sub> H <sub>10</sub> O | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Boiling Point     | 173.7 °C at 760 mmHg             | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Density           | 0.883 g/cm <sup>3</sup>          | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Flash Point       | 59.2 °C                          | <a href="#">[1]</a>                                         |
| Refractive Index  | 1.436                            | <a href="#">[1]</a>                                         |
| LogP              | 1.37890                          | <a href="#">[1]</a>                                         |
| Vapor Pressure    | 1.25 mmHg at 25°C                | <a href="#">[1]</a>                                         |

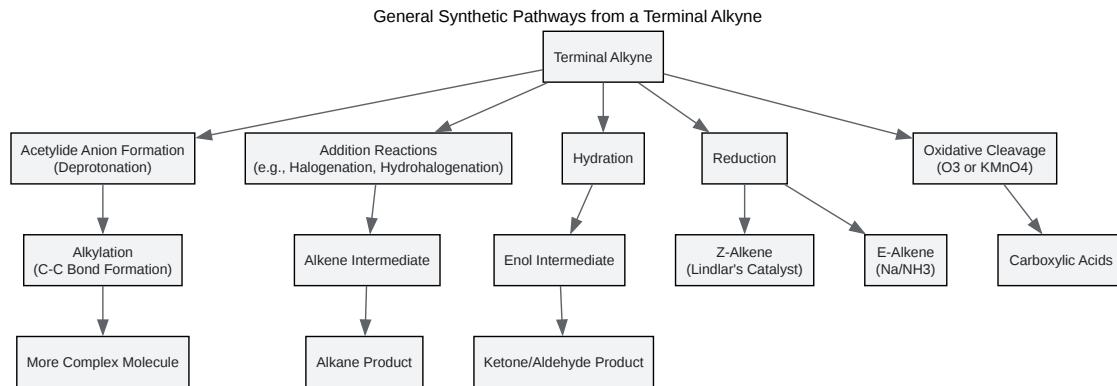
## Commercial Availability for Research

Identifying consistent commercial suppliers of research-grade **2-Heptynal** presents a challenge, as it is not as commonly listed as its alcohol analogue, 2-heptyn-1-ol. However, several chemical directories and suppliers list **2-Heptynal**, though availability and purity should be confirmed directly with the vendors.

Potential suppliers for **2-Heptynal** include:

- Dayang Chem (Hangzhou) Co., Ltd.[\[1\]](#)
- Hangzhou J&H Chemical Co., Ltd.[\[5\]](#)
- Shanghai Nianxing Industrial Co., Ltd.[\[1\]](#)

It is recommended to contact these suppliers directly to inquire about purity, available quantities, and lead times for research purposes.


## Applications in Organic Synthesis

While specific experimental protocols for **2-Heptynal** are not readily available in the surveyed literature, the reactivity of 2-alkynylaryl aldehydes (enynals) in organic synthesis is well-documented.[6] These compounds serve as versatile intermediates for the synthesis of a wide range of functionalized carbocyclic and heterocyclic structures through transition-metal or Lewis acid-catalyzed reactions.[6]

The general reactivity of alkynes allows for a variety of transformations, including:

- Addition Reactions: Similar to alkenes, alkynes undergo addition reactions, which can lead to the formation of alkenes and subsequently alkanes.[7][8]
- Hydration: The hydration of alkynes typically yields an enol intermediate that tautomerizes to a more stable ketone or aldehyde.[7][8]
- Reduction: Alkynes can be reduced to alkanes or, with the use of specific catalysts like Lindlar's catalyst, to Z-alkenes.[7]
- Oxidative Cleavage: Treatment with oxidizing agents like ozone or potassium permanganate can cleave the triple bond to form carboxylic acids.[7][8]
- Alkylation of the Acetylide Anion: The terminal proton of a terminal alkyne is acidic and can be removed to form a nucleophilic acetylide ion, which can then be alkylated.[7]

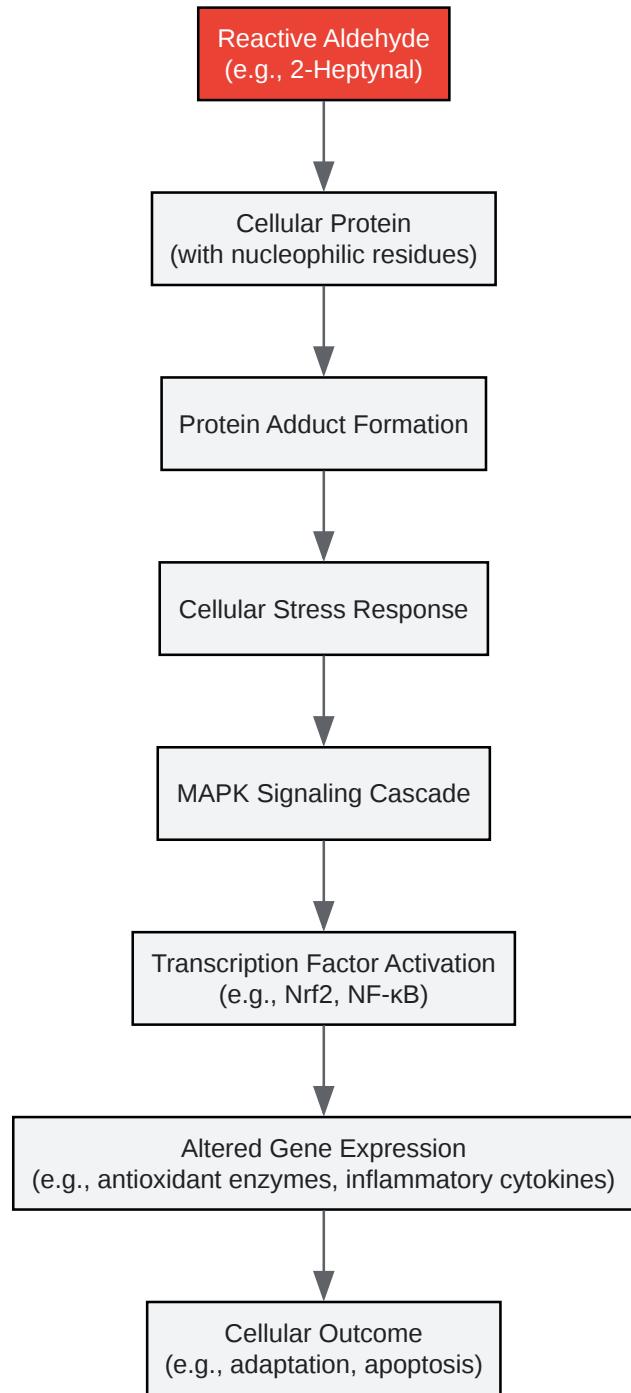
The following diagram illustrates a general logical workflow for the synthesis of more complex molecules from a terminal alkyne, which is a structural feature of **2-Heptynal**'s precursor.



[Click to download full resolution via product page](#)

Caption: General synthetic transformations of a terminal alkyne.

## Potential Biological Significance


Specific studies on the biological activity or signaling pathways of **2-Heptynal** are not prominent in the scientific literature. However, the broader class of  $\alpha,\beta$ -unsaturated aldehydes is known for its biological reactivity.<sup>[9]</sup> These compounds can act as alkylating agents and interact with biological nucleophiles such as the sulphydryl groups in glutathione and proteins.<sup>[9]</sup>

The biological effects of  $\alpha,\beta$ -unsaturated aldehydes are concentration-dependent and can range from signaling roles to cytotoxicity.<sup>[10]</sup> At low concentrations, some aldehydes can act as signaling molecules, modulating pathways involved in cell proliferation, differentiation, and apoptosis.<sup>[10][11]</sup> At higher concentrations, their reactivity can lead to oxidative stress and cellular damage.<sup>[10]</sup> Natural aldehydes, found in essential oils and other plant sources, exhibit

a wide range of biological activities, including antioxidant, antibacterial, and anti-inflammatory effects.[12]

The following diagram illustrates a simplified, hypothetical signaling pathway that could be influenced by a reactive aldehyde, based on the known interactions of other  $\alpha,\beta$ -unsaturated aldehydes.

## Hypothetical Signaling Pathway Influenced by a Reactive Aldehyde

[Click to download full resolution via product page](#)

Caption: Potential interaction of a reactive aldehyde with a cellular signaling pathway.

## Conclusion

**2-Heptynal** is a reactive organic molecule with potential as a building block in synthetic chemistry. While its commercial availability for research is limited, several suppliers may be able to provide it upon request. The lack of specific literature on its biological effects and experimental applications suggests that this is an area ripe for investigation. Researchers interested in the synthesis of novel bioactive compounds or the study of the biological effects of reactive aldehydes may find **2-Heptynal** to be a compound of interest. Further research is needed to fully elucidate its reactivity, biological activity, and potential applications in drug discovery and development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Heptynal | CAS#:1846-67-9 | Chemsoc [chemsoc.com]
- 2. 2-Heptynal | lookchem [lookchem.com]
- 3. 2-Heptynal | C7H10O | CID 549253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Heptynal | 1846-67-9 [chemicalbook.com]
- 5. MOLBASE [key.molbase.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 11. Aldehyde Compounds: Significance in Biological Systems and Environmental Impact - Creative Proteomics Blog [creative-proteomics.com]
- 12. Natural Aldehydes on Health Effects – Oriental Journal of Chemistry [orientjchem.org]

- To cite this document: BenchChem. [2-Heptynal: A Technical Overview for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b160191#commercial-suppliers-of-2-heptynal-for-research>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)